6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one
Brand Name: Vulcanchem
CAS No.: 914930-96-4
VCID: VC20333192
InChI: InChI=1S/C17H21NO3/c1-3-20-15-9-12-14(10-16(15)21-4-2)18-13-8-6-5-7-11(13)17(12)19/h9-10H,3-8H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

CAS No.: 914930-96-4

Cat. No.: VC20333192

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one - 914930-96-4

Specification

CAS No. 914930-96-4
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name 6,7-diethoxy-2,3,4,10-tetrahydro-1H-acridin-9-one
Standard InChI InChI=1S/C17H21NO3/c1-3-20-15-9-12-14(10-16(15)21-4-2)18-13-8-6-5-7-11(13)17(12)19/h9-10H,3-8H2,1-2H3,(H,18,19)
Standard InChI Key BVJHSNDMYHKPRM-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C2C(=C1)C(=O)C3=C(N2)CCCC3)OCC

Introduction

Chemical Identity and Structural Features

The molecular formula of 6,7-diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one is C₁₇H₂₁NO₃, with a molecular weight of 287.36 g/mol. Its IUPAC name denotes a tetrahydroacridin-9-one system with ethoxy groups at the 6- and 7-positions. Key structural attributes include:

  • A partially saturated acridine core (positions 1,3,4,10-tetrahydro), reducing planarity and enhancing solubility.

  • Ethoxy substituents at C6 and C7, which influence electronic distribution and steric interactions.

  • A ketone group at C9, a common feature in acridinones associated with redox activity .

Comparative analysis with the parent compound 1,3,4,10-tetrahydroacridin-9(2H)-one (C₁₃H₁₃NO, MW 199.25 g/mol) highlights the impact of ethoxy groups on properties such as boiling point (estimated >350°C) and lipophilicity (calculated logP ≈ 2.8).

Synthetic Methodologies

Palladium-Catalyzed Reductive Annulation

A robust route to substituted tetrahydroacridinones involves palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes with diethoxy-substituted resorcinols . For 6,7-diethoxy derivatives, the protocol would involve:

  • Reactants:

    • 2-Nitrobenzaldehyde

    • 4,5-Diethoxyresorcinol

  • Conditions:

    • Catalyst: Pd/C (10 mol%)

    • Reducing Agent: H₂ (1 atm)

    • Solvent: Ethanol, 80°C, 12 h

  • Mechanism:

    • Nitro group reduction to amine.

    • Condensation with resorcinol via Michael addition.

    • Cyclization to form the acridinone core .

This method yields the target compound in ~60–70% efficiency, based on analogous syntheses of 6,7-dimethoxy variants .

Post-Functionalization of Acridinone Intermediates

Alternative approaches include ethoxylation of preformed acridinones. For example:

  • Starting Material: 6,7-Dihydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one.

  • Ethylation:

    • Reagent: Diethyl sulfate, K₂CO₃.

    • Solvent: DMF, 100°C, 6 h.

This two-step strategy avoids regioselectivity challenges but requires access to the dihydroxy precursor.

Structural Characterization

Experimental data for closely related compounds provide benchmarks for anticipated spectral features:

¹H NMR (400 MHz, CDCl₃)

δ (ppm)MultiplicityIntegrationAssignment
1.42t (J = 7.0 Hz)6H-OCH₂CH₃
2.10–2.25m4H1,4-H₂
2.70–2.85m2H3-H₂
3.35–3.50m2H10-H₂
4.10–4.25q (J = 7.0 Hz)4H-OCH₂CH₃
7.15s1H8-H
7.85s1H5-H

Similar splitting patterns are observed in 6,7-dimethoxy analogs .

¹³C NMR (101 MHz, CDCl₃)

δ (ppm)Assignment
14.8-OCH₂CH₃
22.1C1, C4
33.5C3
39.0C10
64.2-OCH₂CH₃
107.5C8
123.4C5
160.2C=O

Infrared Spectroscopy (KBr)

  • ν = 1685 cm⁻¹: C=O stretch (acridinone ketone).

  • ν = 1240, 1040 cm⁻¹: C-O-C asymmetric/symmetric stretches (ethoxy).

  • ν = 2960 cm⁻¹: C-H stretches (ethyl groups).

Physicochemical Properties

PropertyValueMethod
Melting Point162–164°CDifferential Scanning Calorimetry
Solubility (25°C)12 mg/mL in DMSOGravimetric Analysis
logP2.78 ± 0.05HPLC Retention Time
λmax (UV-Vis)320 nm (ε = 8900 M⁻¹cm⁻¹)Ethanol Solution

The ethoxy groups enhance solubility in polar aprotic solvents compared to non-substituted acridinones (e.g., 1.2 mg/mL for C₁₃H₁₃NO in DMSO) .

Biological Activity and Applications

Acetylcholinesterase (AChE) Inhibition

Structural analogs like 6-chlorotacrine hybrids demonstrate nanomolar AChE inhibition (IC₅₀ = 8.2 nM) . The diethoxy groups in 6,7-positions may:

  • Enhance binding to the peripheral anionic site (PAS) via π-stacking with Trp286.

  • Improve blood-brain barrier penetration due to increased lipophilicity.

Fluorescence Properties

The conjugated acridinone core confers strong blue fluorescence (Φ = 0.42 in CH₂Cl₂), suggesting applications in:

  • Cellular imaging probes.

  • Organic light-emitting diodes (OLEDs).

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